molecular formula C15H14N2O B158008 (1-Benzylindazol-3-yl)methanol CAS No. 131427-21-9

(1-Benzylindazol-3-yl)methanol

Cat. No. B158008
Key on ui cas rn: 131427-21-9
M. Wt: 238.28 g/mol
InChI Key: AKQDXNFPEFHRLS-UHFFFAOYSA-N
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Patent
US04999367

Procedure details

Into a round-bottomed flask, provided with a vigorous stirrer, 1.9 g of NaOH, 10 g of acetone and 2.38 g of 1-benzyl3-hydroxymethyl-indazole, prepared as described above, are successively added. 1.6 g of chloroform are then added (exothermic reaction) and the mixture is heated for two hours on a water bath. Water is added, the reaction mixture is washed with ethyl acetate and the aqueous solution is acidified. The residue is recrystallized from a mixture of hexane/ethyl acetate 1:1. The ether of 1-benzyl-3-hydroxymethyl-indazole with 2-hydroxy-2-methyl-propionic acid is thus obtained (Compound I, R=R'=CH3, R"'=H), m.p. 132°-134° C.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].CC(C)=[O:5].[CH2:7]([N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][OH:24])=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(Cl)(Cl)Cl.[OH2:29]>>[CH2:7]([N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][OH:24])=[N:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1.[OH:1][C:17]([CH3:16])([CH3:22])[C:18]([OH:5])=[O:29] |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a round-bottomed flask, provided with a vigorous stirrer
ADDITION
Type
ADDITION
Details
are successively added
CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for two hours on a water bath
Duration
2 h
WASH
Type
WASH
Details
the reaction mixture is washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a mixture of hexane/ethyl acetate 1:1

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
Name
Type
product
Smiles
OC(C(=O)O)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04999367

Procedure details

Into a round-bottomed flask, provided with a vigorous stirrer, 1.9 g of NaOH, 10 g of acetone and 2.38 g of 1-benzyl3-hydroxymethyl-indazole, prepared as described above, are successively added. 1.6 g of chloroform are then added (exothermic reaction) and the mixture is heated for two hours on a water bath. Water is added, the reaction mixture is washed with ethyl acetate and the aqueous solution is acidified. The residue is recrystallized from a mixture of hexane/ethyl acetate 1:1. The ether of 1-benzyl-3-hydroxymethyl-indazole with 2-hydroxy-2-methyl-propionic acid is thus obtained (Compound I, R=R'=CH3, R"'=H), m.p. 132°-134° C.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].CC(C)=[O:5].[CH2:7]([N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][OH:24])=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(Cl)(Cl)Cl.[OH2:29]>>[CH2:7]([N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][OH:24])=[N:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1.[OH:1][C:17]([CH3:16])([CH3:22])[C:18]([OH:5])=[O:29] |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a round-bottomed flask, provided with a vigorous stirrer
ADDITION
Type
ADDITION
Details
are successively added
CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for two hours on a water bath
Duration
2 h
WASH
Type
WASH
Details
the reaction mixture is washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a mixture of hexane/ethyl acetate 1:1

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
Name
Type
product
Smiles
OC(C(=O)O)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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